

# 4-Oxo cyclophosphamide-d8 chemical structure and properties

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## Compound of Interest

Compound Name: 4-Oxo cyclophosphamide-d8

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An In-Depth Technical Guide to **4-Oxo cyclophosphamide-d8**

## Introduction

**4-Oxo cyclophosphamide-d8** is the deuterium-labeled analog of 4-Oxo cyclophosphamide, a minor metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] The incorporation of eight deuterium atoms into the chloroethyl side chains provides a distinct mass shift, making it an invaluable tool in analytical and pharmacokinetic research.[2][3] Specifically, it is frequently utilized as an internal standard for the accurate quantification of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **4-Oxo cyclophosphamide-d8**.

## Chemical Structure and Properties

**4-Oxo cyclophosphamide-d8** is structurally characterized by a six-membered 1,3,2-oxazaphosphinane 2-oxide ring, a ketone group at the fourth position, and two deuterated 2-chloroethyl groups attached to the exocyclic nitrogen atom.[2] The deuterium labeling is specifically at the 1,1,2,2-positions of both chloroethyl side chains.[2][4]

## Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ <sup>5</sup> -oxazaphosphinan-4-one[2]    |
| Synonyms          | 4-Oxo Cyclophosphamide D8, 4-Ketocyclophosphamide-d8, Oxo-Endoxan-d8[1]                                  |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> D <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub> P[1][2][4][5] |
| Molecular Weight  | 283.12 g/mol [1][2][5]   |
| Canonical SMILES  | C1COP(=O)(NC1=O)N(CCCl)CCCI[2]   |
| Isomeric SMILES   | [2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1[2]                           |
| InChI Key         | VBMZHOCORXMDJU-UDCOFZOWSA-N[2]   |

## Physicochemical Properties

The introduction of deuterium atoms results in slight modifications to the physicochemical properties of the molecule compared to its non-deuterated counterpart.

| Property                           | 4-Oxo cyclophosphamide-d8 | 4-Oxo cyclophosphamide |
|------------------------------------|---------------------------|------------------------|
| Molecular Weight ( g/mol )         | 283.12[1][2]              | 275.07[1][6][7]        |
| Melting Point (°C)                 | 158–160[2]                | 153–155[2]             |
| Purity                             | >95%[1]                   | ≥95%[6], 98%[7]        |
| Solubility in Water (mg/mL)        | 12.4 ± 0.8[2]             | Not explicitly stated  |
| Solubility in Methanol (mg/mL)     | 34.2 ± 1.2[2]             | Slightly soluble[6]    |
| Solubility in Acetonitrile (mg/mL) | 8.9 ± 0.6[2]              | Not explicitly stated  |
| Solubility in DMSO                 | 10 mM[5]                  | Slightly soluble[6]    |
| Appearance                         | Solid[6]                  | Solid[6]               |

## Chemical Synthesis and Experimental Protocols

The synthesis of **4-Oxo cyclophosphamide-d8** involves the strategic incorporation of deuterium into the bis(2-chloroethyl) side chains of the cyclophosphamide structure.[2] While specific, detailed proprietary synthesis protocols are not publicly available, the general strategy focuses on the selective replacement of hydrogen with deuterium atoms.[2]

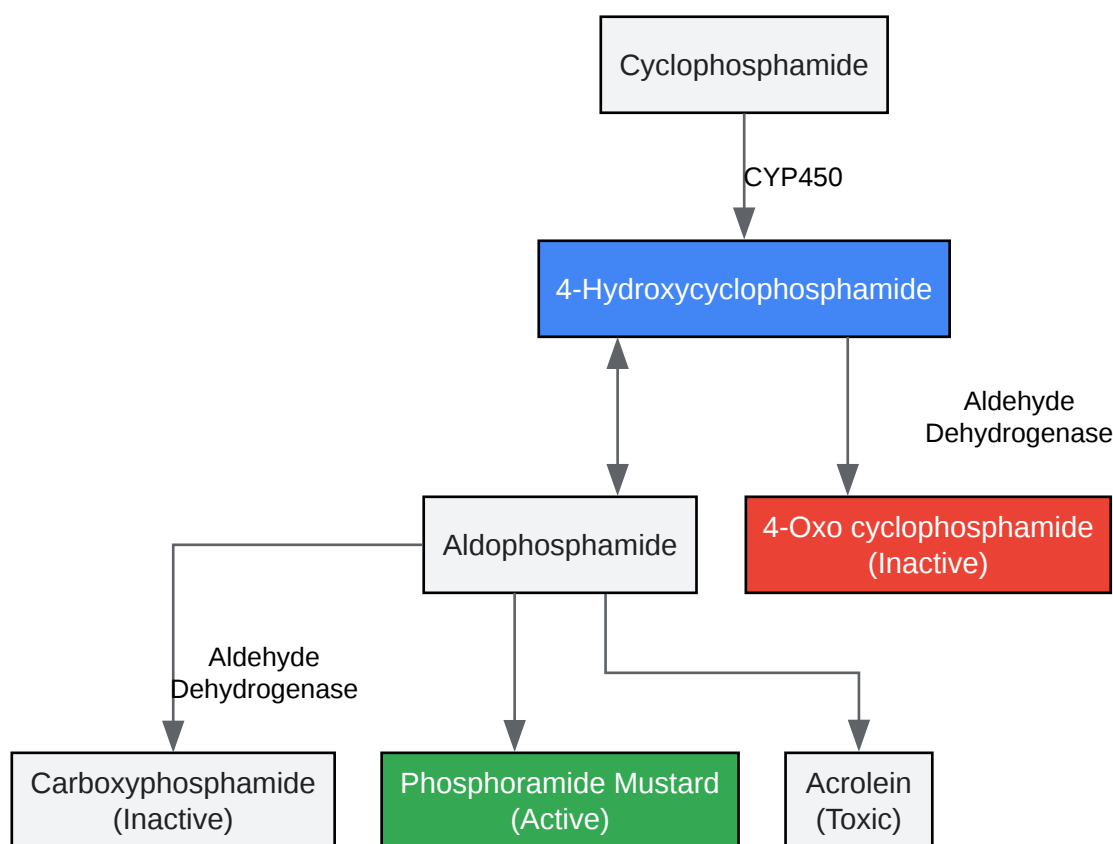
### General Synthetic Strategy

The fundamental approach for synthesizing deuterated oxazaphosphorine compounds like **4-Oxo cyclophosphamide-d8** relies on utilizing deuterated starting materials or intermediates. The labeling pattern, 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino], indicates that all eight deuterium atoms are incorporated into the two chloroethyl substituents.[2][4] This is typically achieved through multi-step synthesis where the deuterated chloroethyl groups are introduced before the formation of the oxazaphosphorine ring.

While a detailed protocol for the synthesis of **4-Oxo cyclophosphamide-d8** is not available, the synthesis of related cyclophosphamide analogues has been described.[8] These syntheses often involve the reaction of a phosphorodiamidic chloride with an appropriate amino alcohol derivative.

## Metabolism and Signaling Pathways

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[9][10] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[10] 4-Oxo cyclophosphamide is an inactive metabolite formed from the oxidation of 4-hydroxycyclophosphamide by aldehyde dehydrogenases.[6]



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Metabolic pathway of cyclophosphamide.

## Analytical Methods and Experimental Workflows

Due to its isotopic labeling, **4-Oxo cyclophosphamide-d8** is an ideal internal standard for quantitative analysis of cyclophosphamide and its metabolites in biological samples.[3] The primary analytical techniques employed are chromatography-based mass spectrometry methods.

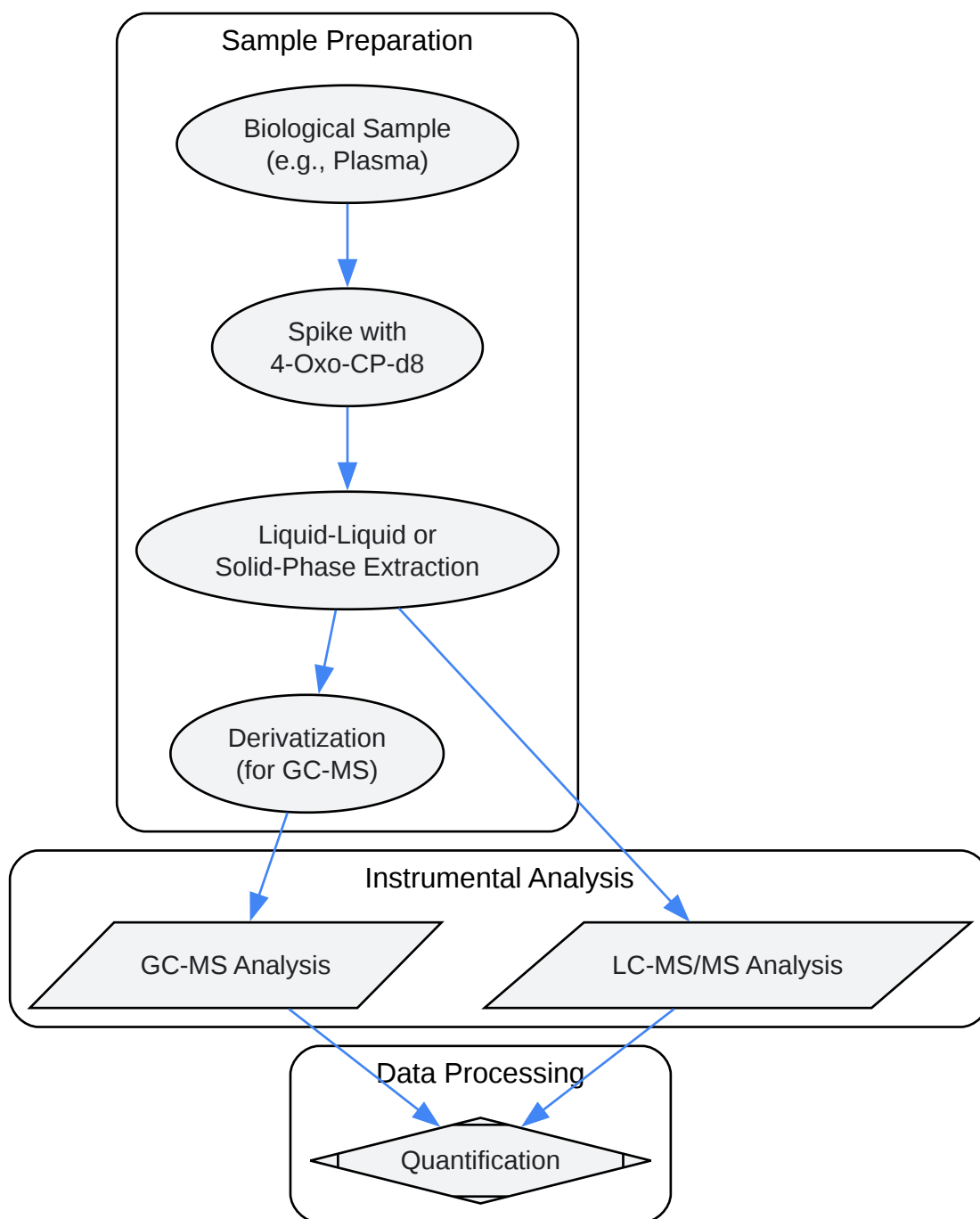
## Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive method for the analysis of cyclophosphamide metabolites involves GC-MS.<sup>[11]</sup> A general workflow for such an analysis is as follows:

- **Sample Preparation:** Biological samples (e.g., plasma) are first treated to stabilize labile metabolites. For instance, 4-hydroxycyclophosphamide can be converted to a more stable cyanohydrin adduct.<sup>[11]</sup>
- **Internal Standard Spiking:** A known amount of the deuterated internal standard, such as **4-Oxo cyclophosphamide-d8**, is added to the sample.
- **Extraction:** The analytes and the internal standard are extracted from the biological matrix using liquid-liquid or solid-phase extraction.
- **Derivatization:** The extracted compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.<sup>[11]</sup>
- **GC-MS Analysis:** The derivatized sample is injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of cyclophosphamide and its metabolites, offering the advantage of analyzing thermally labile and non-volatile compounds without derivatization. The use of a stable isotope-labeled internal standard like **4-Oxo cyclophosphamide-d8** improves the accuracy and precision of quantification.<sup>[3]</sup>



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General workflow for the analysis of cyclophosphamide metabolites.

## Chemical Structure Diagram

The chemical structure of **4-Oxo cyclophosphamide-d8** is depicted below, highlighting the core oxazaphosphinane ring and the deuterated side chains.

Chemical structure of **4-Oxo cyclophosphamide-d8**.

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